3-[4-(Cyclopentylsulfamoyl)phenyl]propanoic acid

Medicinal Chemistry Physicochemical Profiling Chemical Biology

Researchers often face gaps in N-substituted 3-(4-sulfamoylphenyl)propanoic acid SAR series between small alkyl and bulky aryl analogs. This compound fills that gap with a cyclopentyl group that adds steric bulk (+28 g/mol vs. cyclopropyl) while retaining conformational flexibility. - Balanced scaffold: 6 rotatable bonds, MW 297.37 g/mol, TPSA 91.9 Ų - ideal for peripheral target programs. - Carboxylic acid handle enables direct conjugation for library synthesis or prodrug strategies. - Reliable supply: in-stock research reagent with global shipping and complete documentation.

Molecular Formula C14H19NO4S
Molecular Weight 297.37 g/mol
CAS No. 1017406-61-9
Cat. No. B3033321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Cyclopentylsulfamoyl)phenyl]propanoic acid
CAS1017406-61-9
Molecular FormulaC14H19NO4S
Molecular Weight297.37 g/mol
Structural Identifiers
SMILESC1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O
InChIInChI=1S/C14H19NO4S/c16-14(17)10-7-11-5-8-13(9-6-11)20(18,19)15-12-3-1-2-4-12/h5-6,8-9,12,15H,1-4,7,10H2,(H,16,17)
InChIKeyHMWKKAHPRKMPOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Database Baseline


3-[4-(Cyclopentylsulfamoyl)phenyl]propanoic acid is a sulfonamide derivative with a central phenylpropanoic acid scaffold [1]. Its primary identifier is PubChem CID 24267821, confirming a molecular formula of C14H19NO4S and a molecular weight of 297.37 g/mol [1]. The compound is a substituted analog of the broader 3-(4-sulfamoylphenyl)propanoic acid class, where the cyclopentyl moiety on the sulfonamide nitrogen distinguishes it from simpler N-unsubstituted or N-alkyl variants . Database records indicate its use as a synthetic building block and research reagent, classified as a screening compound within the sulfonamide family [1].

Why Generic Substitution Fails


Interchanging sulfonamide-substituted phenylpropanoic acids without verifying their specific structural identity is scientifically unsound. Fundamental physicochemical properties that govern molecular recognition—such as lipophilicity (XLogP3: 1.9), hydrogen bond donor/acceptor counts (2 HBD, 5 HBA), and topological polar surface area (TPSA: 91.9 Ų)—are intrinsic to the cyclopentyl substitution and shape molecular behavior in biological systems and synthetic applications [1]. The cyclopentyl group imposes distinct steric and electronic constraints compared to cyclopropyl, methyl, or unsubstituted sulfonamide analogs, which can critically alter target binding, solubility, and reactivity profiles [1][2]. Direct experimental data for this specific compound in primary literature is limited; therefore, evidence-based selection must leverage measurable physicochemical and structural differentiation over unverified claims of biological superiority.

Quantitative Differentiation Matrix


Cyclopentyl vs. Cyclopropyl N-Substitution

The target compound, bearing a cyclopentyl substituent (C5H9), demonstrates higher molecular weight and greater rotatable bond count compared to the closest cyclopropyl analog. The cyclopentyl ring introduces additional methylene units, increasing molecular volume and conformational flexibility [1][2].

Medicinal Chemistry Physicochemical Profiling Chemical Biology

Conformational Flexibility and Rotatable Bond Count

The target compound possesses 6 rotatable bonds, including the flexible propanoic acid linker and the cyclopentyl ring that can sample multiple conformations. This is higher than more constrained N-substituted analogs [1].

Conformational Analysis Drug Design Structure-Activity Relationship

Lipophilicity Landscape by XLogP3

The computed XLogP3 for the target compound is 1.9, indicating a moderate lipophilicity suitable for balancing aqueous solubility and membrane permeation in cellular assays [1]. The primary sulfonamide 3-(4-sulfamoylphenyl)propanoic acid has a significantly lower predicted LogP, estimated near 0.5, due to the absence of the hydrophobic cyclopentyl group [2].

ADME Permeability Solubility

Hydrogen Bonding Capacity and Donor Profile

The target compound contains 2 hydrogen bond donors (HBD: sulfonamide NH and carboxylic acid OH) and 5 hydrogen bond acceptors (HBA: sulfonamide oxygens, carboxylic acid carbonyl and hydroxyl, and sulfonamide nitrogen) [1]. This is identical to the primary sulfonamide analog but crucially distinct from N,N-disubstituted analogs, which lose the sulfonamide NH donor.

Molecular Recognition Target Engagement Chemical Biology

Topological Polar Surface Area Differentiation

The TPSA of 3-[4-(cyclopentylsulfamoyl)phenyl]propanoic acid is 91.9 Ų [1], positioning it within the drug-like space but notably higher than traditional CNS-penetrant sulfonamides (typically < 70 Ų). This provides a quantifiable boundary for application scoping.

Blood-Brain Barrier Penetration Drug-Likeness Physicochemical Profiling

Optimal Application Scenarios


Sulfonamide Probe for Carbonic Anhydrase Profiling

The compound retains the critical sulfonamide NH hydrogen bond donor (2 HBD) required for coordination with zinc in carbonic anhydrase active sites, while the cyclopentyl group provides enhanced lipophilicity (XLogP3: 1.9) that may improve membrane permeability relative to more polar primary sulfonamide analogs [1]. This makes it suitable as a starting point for developing subtype-selective carbonic anhydrase inhibitors, where the N-cyclopentyl group explores a distinct region of chemical space not covered by N-methyl or N-cyclopropyl variants [1][2]. Users should verify target engagement experimentally, as direct affinity data for this specific compound is not yet available in major public databases.

Lead Optimization Scaffold with N-Cyclopentyl Motif

With 6 rotatable bonds and a molecular weight of 297.37 g/mol, the compound offers a balanced scaffold for further derivatization in medicinal chemistry programs [1]. The cyclopentyl group serves as a conformationally flexible yet sterically significant substituent that can be used to probe lipophilic pockets without introducing the metabolic liability of linear alkyl chains. The carboxylic acid handle (propanoic acid moiety) enables straightforward conjugation for library synthesis, bioconjugation, or prodrug strategies [1][2].

Comparative SAR Studies in N-Substituted Series

The compound fills a specific gap in N-substituted 3-(4-sulfamoylphenyl)propanoic acid SAR series, positioned between smaller N-alkyl analogs (methyl, ethyl, isopropyl) and bulkier N-aryl or N-benzyl variants [1]. Compared to the cyclopropyl analog (MW: 269.32 g/mol), the cyclopentyl group adds significant steric bulk (+28 g/mol) while maintaining the rotatable ring conformation that can adopt multiple binding orientations [1][2]. This makes it a valuable comparator when assessing the impact of N-alkyl ring size on target potency and selectivity, particularly for programs targeting enzymes where the N-substituent occupies a defined hydrophobic sub-pocket.

Peripheral-Target Discovery with CNS Exclusion

With a TPSA of 91.9 Ų, the compound falls above the typical threshold (70-80 Ų) for efficient passive blood-brain barrier penetration, suggesting inherent preference for peripheral targets [1]. This property, combined with moderate lipophilicity (XLogP3: 1.9), positions it as a starting point for programs targeting peripheral carbonic anhydrase isoforms (e.g., CA II, CA IV, CA XII) or other extracellular/peripheral sulfonamide-binding proteins, where CNS exposure is undesirable [1][2]. This represents a differentiation from more lipophilic, CNS-penetrant sulfonamide scaffolds.

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